1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea
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Overview
Description
1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea is a complex organic compound featuring a pyrrolidine ring, a thiourea group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea typically involves multi-step organic reactionsThe thiourea group is then introduced through a reaction with an appropriate isothiocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2,5-Dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea
- 1-[2,5-Dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea
- 1-[2,5-Dioxo-1-(4-butoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea
Uniqueness
1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The propoxyphenyl group, in particular, may confer distinct electronic and steric properties compared to other similar compounds .
Properties
IUPAC Name |
1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-2-19-34-24-15-13-23(14-16-24)31-26(32)20-25(27(31)33)30(18-17-21-9-5-3-6-10-21)28(35)29-22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLCMMOYZDYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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